(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This moiety is often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-one core, with various substituents including a 2-ethoxyethyl group, a methylsulfonyl group, and two fluorine atoms .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives .Scientific Research Applications
Synthesis and Characterization
- A study discussed the synthesis and fluorescence properties of Co(II) complexes with certain benzamide derivatives, emphasizing their potential in fluorescence-based applications and as anticancer agents against specific cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Photodynamic Therapy Applications
- Research on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy applications in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticancer Activity
- A series of substituted N-benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing the potential of such compounds in developing new anticancer drugs (B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
- Novel benzamide derivatives bearing different bioactive moieties were synthesized and evaluated for their efficacy as antimicrobials in vitro, highlighting the antimicrobial potential of benzamide-based compounds (B. Priya et al., 2006).
Future Directions
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-3-27-9-8-23-17-15(21)10-13(20)11-16(17)28-19(23)22-18(24)12-4-6-14(7-5-12)29(2,25)26/h4-7,10-11H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXPWWNLNFTIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.